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molecular formula C13H15NO5 B1365841 4-Cbz-Morpholine-3-carboxylic acid CAS No. 256446-67-0

4-Cbz-Morpholine-3-carboxylic acid

Cat. No. B1365841
M. Wt: 265.26 g/mol
InChI Key: SUWIPBQDWSTEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163755B2

Procedure details

Morpholine-3-carboxylic acid (10 g, 76 mmol) was dissolved in water (50 ml) and cooled to 5° C. A solution of 50% sodium hydroxide (6.10 g, 76 mmol) was added and the reaction mixture was cooled back to 5° C. An additional portion of 50% sodium hydroxide (7.93 g, 99 mmol) was then diluted to 22 mL with water and added to an addition funnel. Benzyl chloroformate (65.3 ml, 458 mmol) was added to a separate addition funnel and the two reagents were simultaneously added dropwise over about 30 minutes while maintaining the reaction temperature below 10° C. The pH of the mixture was about 6 when the addition was completed. Additional 50% NaOH (1.13 g, 14.3 mmol) was added to adjust pH to 9. The reaction was stirred at 10-15° C. for 2 hours. The reaction mixture was extracted with hexanes (2×30 ml) to remove excess benzyl chloroformate. EtOAc (50 ml) was added into the aqueous phase. The mixture was acidified to pH of about 0 with concentrated HCl (10 g). The organic phase was separated and the aqueous phase was extracted with EtOAc (3×100 ml). The combined organic solution was concentrated to afford an oil. The product was further dried under high vacuum overnight to afford 21.2 g of crude 4-(benzyloxycarbonyl)morpholine-3-carboxylic acid which was used in the next step without further purification. [M−H] calculated for C13H15NO5, 264. found, 264.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
7.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
65.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.13 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[OH-].[Na+].Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]>O>[CH2:16]([O:15][C:13]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8])=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(COCC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7.93 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
65.3 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
1.13 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 10-15° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled back to 5° C
ADDITION
Type
ADDITION
Details
added to an addition funnel
ADDITION
Type
ADDITION
Details
the two reagents were simultaneously added dropwise over about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with hexanes (2×30 ml)
CUSTOM
Type
CUSTOM
Details
to remove excess benzyl chloroformate
ADDITION
Type
ADDITION
Details
EtOAc (50 ml) was added into the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The product was further dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(COCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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